molecular formula C9H5ClN2OS B115962 3-Chloro-6-(2-thienylcarbonyl)pyridazine CAS No. 146233-34-3

3-Chloro-6-(2-thienylcarbonyl)pyridazine

Cat. No. B115962
M. Wt: 224.67 g/mol
InChI Key: ARQPMFUQRDVDGM-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-thienylcarbonyl)pyridazine is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 . It is also known by the synonym Methanone, (6-chloro-3-pyridazinyl)-2-thienyl .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(2-thienylcarbonyl)pyridazine is characterized by the presence of a pyridazine ring, which contains two adjacent nitrogen atoms, and a thiophene ring, which contains a sulfur atom . The compound also contains a carbonyl group, which is a functional group composed of a carbon atom double-bonded to an oxygen atom .

Scientific Research Applications

Antibacterial Activity

3-Chloro-6-(2-thienylcarbonyl)pyridazine and its derivatives have been explored for their potential antibacterial properties. A study synthesized novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities, highlighting the relevance of this compound in the development of new antibacterial agents (Al-Kamali et al., 2014).

Corrosion Inhibition

Research has also been conducted on the use of 3-Chloro-6-(2-thienylcarbonyl)pyridazine derivatives for corrosion inhibition. Studies demonstrate the effectiveness of these compounds in protecting metal surfaces from corrosion, particularly in acidic environments, making them valuable in industrial applications (Olasunkanmi et al., 2018); (Mashuga et al., 2017).

Structural and Theoretical Studies

The compound and its derivatives have been the subject of extensive structural and theoretical studies. These studies involve crystal structure characterization, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis, providing valuable insights into the properties and potential applications of these compounds (Sallam et al., 2021).

Potential Antiviral and Antifungal Applications

There's ongoing research into the potential antiviral and antifungal applications of 3-Chloro-6-(2-thienylcarbonyl)pyridazine derivatives. Some derivatives have shown inhibitory effects against various viruses, suggesting their potential use in the development of new antiviral drugs (Galtier et al., 2003); (Sallam et al., 2022).

properties

IUPAC Name

(6-chloropyridazin-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-8-4-3-6(11-12-8)9(13)7-2-1-5-14-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQPMFUQRDVDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438232
Record name 3-Chloro-6-(2-thienylcarbonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2-thienylcarbonyl)pyridazine

CAS RN

146233-34-3
Record name 3-Chloro-6-(2-thienylcarbonyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Mourad, DS Wise… - Journal of heterocyclic …, 1992 - Wiley Online Library
A series of imidazo[1,2‐b]pyridazines have been synthesized for antifilarial evaluation. The compounds prepared include methyl 6‐benzoylimidazo[1,2‐b]pyridazine‐2‐carbamate (12), …
Number of citations: 13 onlinelibrary.wiley.com

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